molecular formula C23H41ClN4O2S B1167032 1H-Pyrazolo[5,1-c]1,2,4-triazole, 7-cloro-6-(1,1-dimethylethyl)-3-[3-(dodecylsulfonyl)propyl CAS No. 124351-77-5

1H-Pyrazolo[5,1-c]1,2,4-triazole, 7-cloro-6-(1,1-dimethylethyl)-3-[3-(dodecylsulfonyl)propyl

Cat. No.: B1167032
CAS No.: 124351-77-5
M. Wt: 473.1 g/mol
InChI Key: NIEWZBKQVKRCLD-UHFFFAOYSA-N
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Description

1H-Pyrazolo[5,1-c]1,2,4-triazole, 7-cloro-6-(1,1-dimethylethyl)-3-[3-(dodecylsulfonyl)propyl] is a complex organic compound that belongs to the class of pyrazolo-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[5,1-c]1,2,4-triazole derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: Involving the formation of the pyrazolo-triazole ring system through cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of substituents such as the 7-chloro and 6-(1,1-dimethylethyl) groups through nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[5,1-c]1,2,4-triazole derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of one functional group with another under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate, hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As potential therapeutic agents for treating diseases such as cancer, inflammation, and infections.

    Materials Science: As building blocks for the synthesis of advanced materials with unique properties.

    Industrial Chemistry: As intermediates in the synthesis of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[5,1-c]1,2,4-triazole derivatives involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Interference with cellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-d]pyrimidines: Known for their kinase inhibitory activity.

    1H-Pyrazolo[4,3-c]pyridines: Studied for their anti-inflammatory properties.

Uniqueness

1H-Pyrazolo[5,1-c]1,2,4-triazole derivatives are unique due to their specific structural features and the presence of functional groups that confer distinct chemical and biological properties. This makes them valuable for developing new therapeutic agents and materials.

Properties

CAS No.

124351-77-5

Molecular Formula

C23H41ClN4O2S

Molecular Weight

473.1 g/mol

IUPAC Name

6-tert-butyl-7-chloro-3-(3-dodecylsulfonylpropyl)-5H-pyrazolo[5,1-c][1,2,4]triazole

InChI

InChI=1S/C23H41ClN4O2S/c1-5-6-7-8-9-10-11-12-13-14-17-31(29,30)18-15-16-19-25-26-22-20(24)21(23(2,3)4)27-28(19)22/h27H,5-18H2,1-4H3

InChI Key

NIEWZBKQVKRCLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)CCCC1=NN=C2N1NC(=C2Cl)C(C)(C)C

Synonyms

1H-Pyrazolo[5,1-c]1,2,4-triazole, 7-cloro-6-(1,1-dimethylethyl)-3-[3-(dodecylsulfonyl)propyl

Origin of Product

United States

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